1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multistep organic reactions. One common method involves the condensation of phenylglyoxal with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as piperidine acetate and solvents like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse molecular architectures through various organic reactions .
Biology
In biological research, derivatives of this compound have shown potential as antiviral and anticancer agents. The compound’s ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .
Medicine
Medicinally, this compound and its derivatives are being explored for their therapeutic potential. Their ability to modulate biological pathways and target specific proteins makes them promising candidates for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
Compared to similar compounds, 3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione stands out due to its tricyclic structure and the presence of multiple functional groups. These features provide it with unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C24H16N2O4 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16N2O4/c27-19(16-9-3-1-4-10-16)15-25-21-18-13-7-8-14-20(18)30-22(21)23(28)26(24(25)29)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
TWPWSLIKGUAMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Origin of Product |
United States |
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